Enhanced Aqueous Solubility Relative to Free Acid and Parent Scaffold
The sodium salt form of this compound is designed to exhibit significantly enhanced aqueous solubility compared to its corresponding free acid, N-2-benzothiazolylglycine . While precise quantitative solubility data (e.g., mg/mL in water or buffer) for this specific sodium salt was not identified in the primary literature within the provided sources, the class-level inference is well-established: converting a carboxylic acid to its sodium carboxylate salt is a standard medicinal chemistry strategy to improve aqueous solubility by increasing ionization and polarity. The vendor specification for the free acid indicates it is only 'slightly soluble' in water , whereas the sodium salt is described as having 'enhanced solubility in aqueous environments' . The difference in solubility is a primary differentiating factor for procurement, as the sodium salt enables higher working concentrations in aqueous biological assays and simplifies formulation for in vivo studies.
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | Enhanced solubility (qualitative description) |
| Comparator Or Baseline | N-2-benzothiazolylglycine (free acid); described as 'slightly soluble in water' |
| Quantified Difference | Not quantified in available data; difference is inferred based on standard salt-form chemistry. |
| Conditions | Water / aqueous buffer systems |
Why This Matters
Procurement of the sodium salt form is essential for achieving reliable and reproducible biological activity in aqueous assay systems, where the free acid may precipitate, leading to false negatives or inaccurate dose-response curves.
